1-Allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a chemical compound with significant research interest due to its unique structural properties and potential applications in medicinal chemistry. This compound belongs to the quinazoline family, which is known for various biological activities, including anti-cancer and anti-inflammatory properties. The molecular formula of this compound is , and it has a molecular weight of approximately 379.3 g/mol.
The compound is classified as a thione, a type of sulfur-containing compound where a sulfur atom replaces an oxygen atom in a carbonyl group. It features a tetrahydroquinazoline core structure, which contributes to its biological activity. The presence of the bromophenyl group enhances its pharmacological potential by providing additional electronic effects that can influence interactions with biological targets .
The synthesis of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione typically involves multi-step procedures. One common method includes:
The synthesis may involve techniques such as Claisen condensation and subsequent cyclization reactions under controlled conditions. Characterization of the final product can be performed using techniques like X-ray diffraction analysis and nuclear magnetic resonance spectroscopy to confirm the structure and purity .
The molecular structure of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione consists of a fused ring system featuring both aromatic and aliphatic components. The key structural features include:
The crystal structure has been confirmed through X-ray diffraction studies, providing precise bond lengths and angles that are critical for understanding its reactivity and interaction with biological targets .
The compound can participate in various chemical reactions typical for quinazolines and thiones:
Reactions involving this compound often require specific conditions such as temperature control and the use of solvents that favor the desired reaction pathway while minimizing side reactions .
The mechanism by which 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione exerts its biological effects is not fully elucidated but may involve:
Data from pharmacological studies indicate potential pathways where this compound could exert therapeutic effects through modulation of signaling pathways .
Relevant data from spectroscopic analyses (NMR, IR) provide insights into functional groups and molecular interactions that are crucial for understanding reactivity .
The scientific uses of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione include:
The compound is systematically named as 2-(4-bromophenyl)-1-(prop-2-en-1-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione according to IUPAC conventions. This nomenclature precisely defines its structural features:
The molecular formula is C₁₇H₁₇BrN₂S, with a molecular weight of 361.3 g/mol. Its canonical SMILES representation is C=CCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br
, which encodes the connectivity of the bicyclic system, allyl chain, and brominated aryl group. The compound belongs to three chemical classes:
Table 1: Molecular Properties of 1-Allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
Property | Value |
---|---|
IUPAC Name | 2-(4-Bromophenyl)-1-(prop-2-en-1-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione |
Molecular Formula | C₁₇H₁₇BrN₂S |
Molecular Weight | 361.3 g/mol |
Canonical SMILES | C=CCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br |
CAS Registry Number | 618396-51-3 |
While direct X-ray data for this specific compound is limited, crystallographic studies of closely related tetrahydroquinazoline derivatives reveal key conformational insights:
Interactions in the crystal lattice include:
Density functional theory (DFT) studies provide atomic-level insights into bond geometry and electronic properties:
Stereoelectronic effects include:
Table 2: Key Spectral Signatures from Computational and Experimental Analysis
Spectral Method | Key Features | Structural Assignment |
---|---|---|
IR (predicted) | 1050–1200 cm⁻¹ (C=S stretch) | Thione functionality |
¹H NMR | 4.0–4.5 ppm (N-CH₂-allyl), 5.0–6.0 ppm (=CH₂) | Allyl substituent |
1.5–2.5 ppm (tetrahydro ring CH₂) | Methylene groups in saturated ring | |
7.2–7.8 ppm (aryl H) | 4-Bromophenyl protons | |
¹³C NMR | 180–190 ppm (C=S) | Thiocarbonyl resonance |
UV-Vis | λₘₐₓ = 295 nm (π→π*) | Conjugated quinazoline-aryl system |
The target compound’s bicyclic structure differs significantly from tricyclic quinazoline derivatives in ring fusion and steric constraints:
Tricyclic Analogues: Compounds like imidazo[2,1-b]quinazolines feature rigid three-ring systems (e.g., CA1106371A derivatives) with fixed dihedral angles (>15°) between fused rings, limiting conformational adaptability [4] [5].
Planarity and Strain:
Tricyclic systems (e.g., pyrimido[2,1-b]quinazolines) enforce coplanarity of all three rings, increasing ring strain energy by ~8 kcal/mol compared to bicyclic counterparts [4] [10].
Functional Group Orientation:
In fused tricyclic derivatives (e.g., N-allyl-1,2a,8a-triazacyclopenta[cd]azulenes), the allyl is locked perpendicular to the core due to steric crowding from the third ring [2] [6].
Electronic Effects:
Table 3: Structural Comparison with Tricyclic Quinazoline Derivatives
Parameter | Target Compound | Tricyclic Derivatives |
---|---|---|
Ring System | Bicyclic (tetrahydroquinazoline) | Tricyclic (e.g., imidazo[2,1-b]quinazoline) |
Ring Fusion | Non-planar (half-chair conformation) | Near-planar (r.m.s. deviation < 0.05 Å) |
Saturation | Partial (C5–C8 saturated) | Fully unsaturated |
Allyl Flexibility | High (free rotation) | Restricted (dihedral fixed at 70–90°) |
Bromophenyl Dihedral | Adjustable (45–60°) | Fixed (<20°) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: